molecular formula C14H19NO3 B3215341 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid CAS No. 1160245-57-7

4-(4-Methoxybenzyl)piperidine-4-carboxylic acid

Número de catálogo: B3215341
Número CAS: 1160245-57-7
Peso molecular: 249.3 g/mol
Clave InChI: VVFLSBIGBVCFJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Methoxybenzyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-12-4-2-11(3-5-12)10-14(13(16)17)6-8-15-9-7-14/h2-5,15H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFLSBIGBVCFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCNCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry. It is designed for researchers in drug discovery, focusing on its synthesis, physicochemical properties, and utility as a pharmacophore in G-protein coupled receptor (GPCR) ligand design.

Executive Summary

4-(4-Methoxybenzyl)piperidine-4-carboxylic acid (CAS: 1160245-57-7) is a disubstituted piperidine derivative characterized by a quaternary carbon center at the 4-position. This structural motif is highly valued in drug development for its ability to restrict conformational flexibility via the Thorpe-Ingold effect , thereby enhancing binding affinity and metabolic stability. It serves as a critical building block for various therapeutic classes, including opioid receptor modulators, neurokinin-1 (NK1) antagonists, and chemokine receptor inhibitors.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers
  • IUPAC Name: 4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid

  • CAS Number: 1160245-57-7 (Free Acid)

  • Molecular Formula: C₁₄H₁₉NO₃

  • Molecular Weight: 249.31 g/mol

  • SMILES: COc1ccc(cc1)CC2(CCNCC2)C(=O)O

Structural Features

The molecule consists of three distinct functional domains:

  • Piperidine Core: A secondary amine heterocycle that provides solubility and a handle for further diversification (e.g., N-alkylation or acylation).

  • Quaternary Center (C4): The gem-disubstitution (carboxylic acid and benzyl group) at the 4-position locks the piperidine ring into a preferred chair conformation. This rigidity reduces the entropic penalty upon protein binding.

  • 4-Methoxybenzyl Tail: A lipophilic aromatic moiety. The methoxy group at the para position functions as a hydrogen bond acceptor and an electronic donor, influencing the pKa of the aromatic system and metabolic susceptibility (O-demethylation).

Synthesis & Manufacturing Protocols

The synthesis of 4,4-disubstituted piperidines requires the generation of a quaternary center. The most robust route involves the


-alkylation of a protected isonipecotate ester.
Preferred Synthetic Route: Enolate Alkylation

This protocol utilizes Lithium Diisopropylamide (LDA) to generate a kinetic enolate, followed by nucleophilic attack on 4-methoxybenzyl bromide.

Step-by-Step Methodology

Phase 1: Protection & Alkylation

  • Starting Material: Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (N-Boc-ethyl isonipecotate).

  • Enolization: Dissolve the starting material in anhydrous THF under an inert atmosphere (

    
     or Ar). Cool to -78°C . Slowly add 1.1 equivalents of LDA. Stir for 45–60 minutes to ensure complete enolate formation.
    
  • Alkylation: Add 4-methoxybenzyl bromide (1.1 eq) dropwise in THF.

  • Warming: Allow the reaction to warm slowly to room temperature over 2–4 hours. The color change (often yellow to clear/orange) indicates reaction progress.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc.
    

Phase 2: Deprotection & Hydrolysis

  • Ester Hydrolysis: Treat the alkylated ester with LiOH (3 eq) in a THF/Water (3:1) mixture at 60°C for 12 hours.

  • Boc-Deprotection (Optional): If the free amine is required, treat with TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Purification: The zwitterionic amino acid product is best purified via ion-exchange chromatography (e.g., Dowex) or recrystallization from EtOH/Water.

Reaction Logic Diagram

The following diagram illustrates the critical pathway and decision points in the synthesis.

SynthesisRoute Start N-Boc-Ethyl Isonipecotate Enolate Kinetic Enolate (-78°C, LDA) Start->Enolate Deprotonation Alkylated Intermediate: 4-Benzyl Ester Enolate->Alkylated + 4-Methoxybenzyl bromide (SN2 Reaction) Hydrolysis Hydrolysis (LiOH, Heat) Alkylated->Hydrolysis Saponification Product Target: 4-(4-Methoxybenzyl) piperidine-4-COOH Hydrolysis->Product Acidification

Caption: Kinetic enolate alkylation strategy for generating the quaternary C4 center.

Physicochemical Properties[2]

Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 249.31Optimal for fragment-based design (<300 Da).
cLogP 1.8 – 2.2Indicates moderate lipophilicity; good membrane permeability.
pKa (Acid) ~4.5Ionized (carboxylate) at physiological pH (7.4).
pKa (Base) ~9.8The piperidine nitrogen is protonated at physiological pH.
TPSA ~66 ŲWell within the range for oral bioavailability (<140 Ų).
Solubility High (Acidic pH)Soluble as a hydrochloride salt; zwitterionic form may have lower solubility.

Medicinal Chemistry Applications

The "Gem-Disubstituted" Effect

The introduction of the 4-methoxybenzyl group at the 4-position creates a gem-disubstituted carbon. This induces the Thorpe-Ingold effect, which:

  • Restricts the conformational space of the piperidine ring.

  • Forces the substituents (benzyl and carboxyl) into specific axial/equatorial orientations (typically the bulky benzyl group prefers the equatorial position in the lowest energy state, though the carboxylate interaction can alter this).

  • Result: Higher receptor affinity due to pre-organization of the ligand.

Target Classes

This scaffold is a bioisosteric replacement or core fragment for several drug classes:

  • Opioid Receptors (Mu/Delta):

    • Analogous to the 4-phenylpiperidine class (e.g., Pethidine/Meperidine). The benzyl extension can probe deeper hydrophobic pockets in the receptor.

    • Mechanism:[1][2][3] The basic nitrogen mimics the tyramine moiety of endogenous enkephalins.

  • Neurokinin-1 (NK1) Antagonists:

    • NK1 antagonists (e.g., for chemotherapy-induced nausea) often feature bulky, lipophilic groups attached to a piperidine core to block Substance P binding.

  • Chemokine Receptor 5 (CCR5) Antagonists:

    • Used in HIV entry inhibitors. The 4-substituted piperidine serves as a central scaffold linking the "head" and "tail" regions of the pharmacophore.

Biological Pathway Interaction

The following diagram depicts the potential interaction of this scaffold within a generic GPCR binding pocket.

GPCR_Interaction Ligand 4-(4-Methoxybenzyl) piperidine-4-COOH SaltBridge Salt Bridge (Asp residue) Ligand->SaltBridge Piperidine N+ PiStack Pi-Pi Stacking (Trp/Phe residues) Ligand->PiStack Benzyl Ring HBond H-Bond Acceptor (Methoxy group) Ligand->HBond Methoxy O Receptor GPCR Binding Pocket (e.g., Mu-Opioid) SaltBridge->Receptor PiStack->Receptor HBond->Receptor

Caption: Pharmacophoric interactions of the scaffold within a GPCR binding site.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral data should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       6.8–7.1 (m, 4H): Aromatic protons (AA'BB' system of the 4-methoxyphenyl group).
      
    • 
       3.73 (s, 3H): Methoxy group singlet.
      
    • 
       2.8–3.2 (m, 4H): Piperidine ring protons adjacent to Nitrogen.
      
    • 
       2.7 (s, 2H): Benzylic methylene protons (shifted due to quaternary center).
      
    • 
       1.5–2.1 (m, 4H): Piperidine ring protons adjacent to the quaternary center.
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
      
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling: Use in a fume hood. The hydrochloride salt is generally stable as a solid; the free amino acid may be hygroscopic.

  • Storage: Store at 2–8°C under inert gas to prevent oxidation of the methoxybenzyl moiety over long periods.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54596489 (Related 4-benzylpiperidine-4-carboxylic acid). Retrieved from [Link]

  • Feldman, P. L., & Brackeen, M. F. (1990). A novel route to the 4-anilido-4-(methoxycarbonyl)piperidine class of analgesics.[3] Journal of Organic Chemistry.[2] Retrieved from [Link]

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Retrieved from [Link]

  • ChemSrc (2024). 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid CAS 1160245-57-7 Details.[4] Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid: A Core Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core structure of a vast array of therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. Within this class of compounds, 4-substituted piperidine-4-carboxylic acids represent a particularly valuable subclass of intermediates, enabling the synthesis of complex molecules with diverse pharmacological activities, from potent analgesics to novel therapeutics for neurodegenerative diseases.[2][3]

This technical guide provides a comprehensive overview of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid, a key pharmaceutical intermediate. We will delve into its synthesis, physicochemical properties, and critical role in the development of advanced active pharmaceutical ingredients (APIs). The information presented herein is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Physicochemical Properties: A Foundation for Rational Drug Design

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in multi-step syntheses and for predicting the drug-like qualities of the final API.[4] While comprehensive experimental data for 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid is not extensively published, we can infer key characteristics based on its structural motifs and data from closely related analogues.

Table 1: Physicochemical Properties of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid and Related Compounds

Property4-(4-Methoxybenzyl)piperidine-4-carboxylic acidPiperidine-4-carboxylic Acid (Isonipecotic Acid)Notes
Molecular Formula C₁₄H₁₉NO₃C₆H₁₁NO₂[5]The addition of the 4-methoxybenzyl group significantly increases the molecular weight and lipophilicity.
Molecular Weight 249.31 g/mol 129.16 g/mol [5]
Melting Point (°C) Data not available>300 (decomposes)[6]The N-benzylation is expected to lower the melting point compared to the parent amino acid.
Aqueous Solubility Predicted to be low to moderateSoluble[7]The hydrophobic 4-methoxybenzyl group will decrease water solubility compared to the highly polar parent compound.
pKa Predicted ~4-5 (carboxylic acid), ~9-10 (piperidine nitrogen)Data not availableThe pKa of the carboxylic acid is expected to be in the typical range for a carboxylic acid, while the piperidine nitrogen will be basic.
LogP (Predicted) ~2.5 - 3.0-3.0[5]The predicted octanol-water partition coefficient indicates a significant increase in lipophilicity, which can influence cell permeability and other ADME properties.

Synthesis of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid: A Detailed Protocol

The most logical and efficient synthetic route to 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid is through the direct N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid) with 4-methoxybenzyl chloride. This method is a well-established transformation for the synthesis of N-substituted piperidines.[8][9]

Reaction Scheme

Synthesis of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid cluster_reactants Reactants start Piperidine-4-carboxylic acid reagent1 + 4-Methoxybenzyl chloride conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat product 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid conditions->product API Synthesis Workflow start 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid step1 Amide Coupling (e.g., with a primary amine) start->step1 intermediate1 N-Substituted 4-(4-Methoxybenzyl)piperidine-4-carboxamide step1->intermediate1 step2 Debenzylation (e.g., Hydrogenolysis) intermediate1->step2 intermediate2 Piperidine-4-carboxamide Intermediate step2->intermediate2 step3 Further Functionalization (e.g., N-Arylation) intermediate2->step3 product Final API step3->product

Sources

Predictive Strategies for the Metabolic Stability of Methoxybenzyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

In modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the optimization of its pharmacodynamic activity. Among these, metabolic stability is a paramount parameter that dictates a drug's half-life, oral bioavailability, and potential for drug-drug interactions.[1] A compound that is too rapidly metabolized will have poor in vivo exposure, while one that is too stable may accumulate to toxic levels. The methoxybenzyl piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of bioactive molecules targeting various receptors and enzymes.[2][3] However, this scaffold also contains several potential "soft spots" for metabolic attack.

This guide provides an in-depth exploration of the predictive strategies used to assess and optimize the metabolic stability of methoxybenzyl piperidine derivatives. We will delve into the key metabolic pathways, detail the gold-standard in vitro experimental protocols, discuss the growing role of in silico modeling, and synthesize these concepts into actionable strategies for drug design and lead optimization.

Part 1: Key Metabolic Pathways and Bioactivation

The metabolic fate of a xenobiotic is primarily determined by a suite of enzymes, predominantly located in the liver.[4] For methoxybenzyl piperidine derivatives, the key metabolic transformations are predictable based on the constituent functional groups. These reactions are broadly categorized as Phase I (functionalization) and Phase II (conjugation). Our focus here is on the Phase I reactions that typically govern the intrinsic clearance of these molecules.

The primary enzymatic drivers of Phase I metabolism are the Cytochrome P450 (CYP) superfamily of enzymes, with isoforms like CYP3A4, CYP2D6, and CYP1A2 being major contributors to the clearance of over 60% of marketed drugs.[4][5] Other important enzyme families include flavin-containing monooxygenases (FMOs) and monoamine oxidases (MAOs).[4][6]

The methoxybenzyl piperidine core presents three primary regions susceptible to metabolic attack:

  • The Methoxybenzyl Group: This moiety is susceptible to two main metabolic pathways:

    • O-demethylation: Cleavage of the methyl ether to form a phenol, a very common pathway for methoxy-aromatic compounds.[7][8]

    • Benzylic Hydroxylation: Oxidation of the methylene bridge connecting the phenyl and piperidine rings.[7]

  • The Piperidine Ring: As a saturated heterocycle, the piperidine ring itself is a substrate for several oxidative reactions:

    • N-dealkylation: If the piperidine nitrogen is substituted (e.g., N-benzyl), this is a common metabolic route often catalyzed by CYP3A4.[9][10]

    • Alpha-carbon Oxidation: Oxidation of the carbon atoms adjacent to the nitrogen can lead to the formation of a stable lactam metabolite.[10][11]

    • Ring Hydroxylation: Oxidation at other positions on the ring (C3 or C4) is also possible.

    • Ring Contraction/Opening: More complex rearrangements, sometimes initiated by the formation of an iminium intermediate, can lead to ring contraction to a pyrrolidine derivative or complete ring cleavage.[10][12][13]

  • Substituents: Other substituents on either ring system will have their own metabolic liabilities that must be considered.

The following diagram illustrates the primary metabolic soft spots on a generic methoxybenzyl piperidine scaffold.

G cluster_0 Methoxybenzyl Piperidine Core cluster_1 Metabolic Pathways Core Generic Structure O_Demethylation O-Demethylation (CYPs) Core->O_Demethylation Methoxy Group Benzylic_Oxidation Benzylic Hydroxylation (CYPs) Core->Benzylic_Oxidation Benzylic Carbon N_Dealkylation N-Dealkylation (CYPs, e.g., CYP3A4) Core->N_Dealkylation Piperidine Nitrogen Ring_Oxidation Ring Hydroxylation / Oxidation (CYPs) Core->Ring_Oxidation Piperidine Ring Carbons MAO_Metabolism Oxidative Deamination (MAOs) Core->MAO_Metabolism Piperidine Nitrogen (if secondary amine) Ring_Contraction Iminium Ion Formation → Ring Contraction/Opening (CYPs) N_Dealkylation->Ring_Contraction

Caption: Key metabolic pathways for methoxybenzyl piperidine derivatives.

Part 2: In Vitro Assessment of Metabolic Stability

The cornerstone of early DMPK screening is the in vitro metabolic stability assay.[1] These assays provide quantitative data, such as half-life (t½) and intrinsic clearance (CLint), which are critical for predicting in vivo pharmacokinetic parameters.[1][14]

The Liver Microsomal Stability Assay

The most widely used system for initial screening is the liver microsomal stability assay.[15] Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I enzymes, particularly CYPs and FMOs.[15][16] The assay is cost-effective, has high throughput, and provides a robust initial assessment of metabolic liability to oxidative pathways.[16]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol describes a typical multi-time-point assay to determine the metabolic stability of a test compound.

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of the methoxybenzyl piperidine derivative in DMSO.

  • Phosphate Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

  • HLM Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a final working concentration of 1.0 mg/mL in cold phosphate buffer. Keep on ice.[17]

  • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in phosphate buffer. This system continuously regenerates the essential CYP cofactor, NADPH.[18] A common commercial solution is Promega's NADPH Regeneration System.

  • Positive Controls: Prepare working solutions of known metabolically unstable (e.g., Verapamil) and stable (e.g., Warfarin) compounds.[19]

  • Quenching Solution: Ice-cold acetonitrile containing an analytical internal standard (IS) for LC-MS/MS analysis.

2. Incubation Procedure:

  • Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 45, 60 min) and for controls.[14][17]

  • Pre-incubation: To the tubes, add the HLM suspension and phosphate buffer. Pre-incubate at 37°C for 10 minutes in a shaking water bath to equilibrate the temperature.[20]

  • Initiate Reaction: Add the test compound to the HLM suspension to achieve a final concentration of 1 µM.[17] To initiate the metabolic reaction, add the NRS solution. The 0-minute time point sample is immediately transferred to the quenching solution before adding the NRS.

  • Time Course Sampling: At each subsequent time point (5, 15, 30, 45, 60 min), withdraw an aliquot of the incubation mixture and add it to a separate tube containing the ice-cold quenching solution to stop the reaction.[18]

  • Control Incubations:

    • -NADPH Control: Run a parallel incubation for the longest time point without the NRS to check for chemical instability or non-NADPH-dependent enzymatic degradation.[17]

    • -Microsome Control: Run an incubation with the test compound and NRS but without microsomes to confirm the reaction is enzyme-mediated.

3. Sample Processing & Analysis:

  • Vortex all quenched samples thoroughly.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

  • Transfer the supernatant to a 96-well plate for analysis.

  • Analyze the concentration of the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][21]

The workflow for this crucial assay is visualized below.

G cluster_prep 1. Preparation cluster_incubate 2. Incubation (37°C) cluster_process 3. Processing & Analysis cluster_data 4. Data Analysis A Prepare Reagents: - Test Compound (1µM final) - HLM (0.5 mg/mL final) - NADPH System - Buffer, Controls B Pre-warm HLM + Buffer A->B C Add Test Compound B->C D Initiate Reaction with NADPH C->D E Sample at Time Points (0, 5, 15, 30, 45 min) D->E F Quench Reaction (Acetonitrile + Internal Std) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Plot ln(% Remaining) vs. Time H->I J Calculate t½ and CLint I->J G cluster_design Design cluster_predict Predict cluster_act Synthesize & Test cluster_analyze Analyze Design Design Novel Derivatives InSilico In Silico Prediction - Stability Class (ML) - Sites of Metabolism (SoM) Design->InSilico Synthesize Synthesize Prioritized Compounds InSilico->Synthesize Prioritize based on predicted stability InVitro In Vitro Assay (e.g., HLM Stability) Synthesize->InVitro Analyze Analyze Data & Build SMR InVitro->Analyze Analyze->Design Feedback for next design cycle

Sources

Methodological & Application

Synthesis of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Methoxybenzyl)piperidine-4-carboxylic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmacologically active compounds. Its rigid piperidine core, combined with the carboxylic acid functionality and the 4-methoxybenzyl substituent at the C4 position, provides a versatile scaffold for creating molecules with specific three-dimensional orientations, crucial for receptor binding and biological activity. This document provides a comprehensive overview of established and efficient protocols for the synthesis of this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are designed to be reproducible and scalable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Strategic Approaches to Synthesis

The synthesis of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid typically revolves around two primary strategies:

  • Alkylation of a Pre-formed Piperidine-4-carboxylate Scaffold: This is the most direct and commonly employed route. It involves the C-alkylation of a suitable piperidine-4-carboxylic acid ester derivative with a 4-methoxybenzyl halide. Subsequent hydrolysis of the ester yields the target carboxylic acid. The choice of protecting group on the piperidine nitrogen is a critical consideration in this approach.

  • Multi-component Reactions: Strategies such as the Strecker synthesis can be adapted to construct the substituted piperidine ring system in a convergent manner, although this is less common for this specific target.[1]

This guide will focus on the more prevalent alkylation strategy, providing detailed protocols and discussing the critical parameters for success.

Visualizing the General Synthetic Workflow

The overall synthetic plan is depicted below. The process begins with the protection of the piperidine nitrogen, followed by alkylation at the C4 position and concluding with the deprotection of the carboxylic acid.

Synthetic_Workflow Start Piperidine-4-carboxylic acid or its ester N_Protection Nitrogen Protection (e.g., Boc, Cbz, Benzyl) Start->N_Protection Step 1 Alkylation C4-Alkylation with 4-Methoxybenzyl halide N_Protection->Alkylation Step 2 Hydrolysis Ester Hydrolysis Alkylation->Hydrolysis Step 3 Final_Product 4-(4-Methoxybenzyl)piperidine- 4-carboxylic acid Hydrolysis->Final_Product Final Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis via N-Boc Protected Intermediate

This protocol is often favored due to the stability of the tert-butoxycarbonyl (Boc) protecting group under various reaction conditions and its facile removal under acidic conditions.[2]

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

This initial step involves the protection of the piperidine nitrogen of commercially available ethyl piperidine-4-carboxylate.[3][4]

  • Rationale: The Boc group is introduced to prevent N-alkylation in the subsequent step and to increase the solubility of the intermediate in organic solvents. Di-tert-butyl dicarbonate (Boc)₂O is a common and efficient reagent for this purpose.

ReagentMolar Eq.MWAmount
Ethyl piperidine-4-carboxylate1.0157.21 g/mol (e.g., 10.0 g)
Di-tert-butyl dicarbonate1.1218.25 g/mol (e.g., 15.2 g)
Triethylamine (Et₃N)1.2101.19 g/mol (e.g., 8.5 mL)
Dichloromethane (DCM)--(e.g., 100 mL)

Procedure:

  • To a solution of ethyl piperidine-4-carboxylate in dichloromethane (DCM), add triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel if necessary.

Step 2: Alkylation with 4-Methoxybenzyl Bromide

This is the key C-C bond-forming step. A strong base is used to deprotonate the α-carbon to the ester, generating a nucleophilic enolate that reacts with the electrophilic 4-methoxybenzyl bromide.

  • Rationale: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for generating the enolate of the ester. The low temperature (-78 °C) is crucial to prevent side reactions and ensure regioselectivity.

ReagentMolar Eq.MWAmount
Ethyl 1-Boc-piperidine-4-carboxylate1.0257.33 g/mol (e.g., 10.0 g)
Lithium diisopropylamide (LDA)1.2107.1 g/mol (e.g., 2.0 M solution)
4-Methoxybenzyl bromide1.1201.07 g/mol (e.g., 8.6 g)
Tetrahydrofuran (THF), anhydrous--(e.g., 150 mL)

Procedure:

  • Dissolve ethyl 1-Boc-piperidine-4-carboxylate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of 4-methoxybenzyl bromide in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then gradually warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis of the Ester

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

  • Rationale: Lithium hydroxide (LiOH) in a mixture of THF, methanol, and water is a standard and effective method for hydrolyzing esters without affecting the Boc protecting group.[5]

ReagentMolar Eq.MWAmount
Ethyl 1-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate1.0377.48 g/mol (e.g., 10.0 g)
Lithium hydroxide monohydrate3.041.96 g/mol (e.g., 3.3 g)
THF/Methanol/Water--(e.g., 3:1:1 mixture)

Procedure:

  • Dissolve the ester in the THF/Methanol/Water solvent mixture.

  • Add lithium hydroxide monohydrate and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected final product.

Step 4 (Optional): Removal of the Boc Protecting Group

If the final product without the N-Boc group is desired, it can be removed using a strong acid like trifluoroacetic acid (TFA).[6]

  • Rationale: The Boc group is labile to strong acids, readily cleaving to release the free amine.

Procedure:

  • Dissolve the N-Boc protected carboxylic acid in DCM.

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The product is often obtained as the TFA salt and can be used as such or neutralized.

Protocol 2: Synthesis via N-Benzyl Protected Intermediate

An alternative strategy involves using a benzyl group for nitrogen protection. The benzyl group can be removed by catalytic hydrogenation.[7][8][9]

Step 1: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

ReagentMolar Eq.MWAmount
Ethyl piperidine-4-carboxylate1.0157.21 g/mol (e.g., 10.0 g)
Benzyl bromide1.1171.04 g/mol (e.g., 7.6 mL)
Potassium carbonate (K₂CO₃)2.0138.21 g/mol (e.g., 17.6 g)
Acetonitrile (ACN)--(e.g., 150 mL)

Procedure:

  • To a suspension of ethyl piperidine-4-carboxylate and potassium carbonate in acetonitrile, add benzyl bromide.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Step 2: Alkylation and Hydrolysis

The alkylation and hydrolysis steps are analogous to those described in Protocol 1, substituting the N-Boc intermediate with the N-benzyl intermediate.

Step 3: Deprotection by Hydrogenolysis

  • Rationale: The N-benzyl group can be cleanly removed by catalytic hydrogenation, which reduces it to toluene, leaving the desired free piperidine.

Procedure:

  • Dissolve the N-benzyl protected carboxylic acid in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously.

  • Monitor the reaction until completion.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the final product.

Reaction Mechanism Visualization

The key alkylation step proceeds through an enolate intermediate.

Alkylation_Mechanism Reactant Ethyl 1-Boc-piperidine-4-carboxylate H Enolate Enolate Intermediate Li⁺ Reactant->Enolate + LDA - Diisopropylamine Base LDA Product Alkylated Product Enolate->Product + 4-Methoxybenzyl bromide - LiBr Electrophile 4-Methoxybenzyl bromide

Caption: Mechanism of the C4-alkylation of the piperidine ester.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The alkylation step using LDA is highly moisture-sensitive. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the addition of LDA and the electrophile is critical to prevent side reactions, such as self-condensation of the ester.

  • Choice of Protecting Group: The selection of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) should be based on the overall synthetic strategy and the compatibility with subsequent reaction conditions. The Boc group is generally preferred for its ease of removal under non-hydrogenolytic conditions.

  • Purification: The intermediates and the final product may require purification by column chromatography. Careful selection of the eluent system is necessary to achieve good separation. High-performance liquid chromatography (HPLC) can be employed for higher purity requirements.

Conclusion

The synthesis of 4-(4-methoxybenzyl)piperidine-4-carboxylic acid is a well-established process that can be reliably achieved through the alkylation of a protected piperidine-4-carboxylic acid ester. By carefully controlling the reaction conditions, particularly during the enolate formation and alkylation steps, researchers can obtain this valuable building block in good yields. The protocols provided in this guide offer a solid foundation for the synthesis and can be adapted and optimized for specific laboratory settings and scales.

References

  • ResearchGate. Alkylation Strategy on piperidine‐4 carboxylate. Available from: [Link]

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). Available from: [Link]

  • Royal Society of Chemistry. Mild general synthesis of 4-substituted piperidines. Available from: [Link]

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025). Available from: [Link]

  • National Center for Biotechnology Information. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available from: [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Organic Syntheses. 2. Available from: [Link]

  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Available from: [Link]

  • National Institute of Standards and Technology. Ethyl piperidine-4-carboxylate. Available from: [Link]

  • Google Patents. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. (2016).
  • Thieme. 2.2.2.3 Substituted Benzyl Esters. Available from: [Link]

  • Oakwood Chemical. Piperidine-4-carboxylic acid ethyl ester. Available from: [Link]

  • ResearchGate. Synthesis of 4-carboxy-4-anilidopiperidine derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available from: [Link]

  • ResearchGate. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2025). Available from: [Link]

  • Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

Sources

Application Notes and Protocols: Peptide Coupling with 4-(4-Methoxybenzyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids in Peptide Synthesis

The incorporation of structurally complex and sterically hindered amino acids into peptide chains is a critical aspect of modern drug discovery and development. These unique building blocks, such as 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid, offer the potential to introduce conformational constraints, enhance metabolic stability, and explore novel pharmacophoric space. However, their bulky nature presents significant challenges to standard peptide coupling protocols, often resulting in low yields, incomplete reactions, and racemization.

This comprehensive guide provides a detailed examination of the reaction conditions for the successful coupling of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid in solid-phase peptide synthesis (SPPS). As a senior application scientist, this document synthesizes established principles of peptide chemistry with field-proven insights to deliver a robust and reliable set of protocols. The methodologies described herein are designed to be self-validating, with a focus on the causality behind experimental choices to empower researchers to overcome the challenges associated with this unique amino acid derivative.

Understanding the Substrate: 4-(4-Methoxybenzyl)piperidine-4-carboxylic Acid

4-(4-Methoxybenzyl)piperidine-4-carboxylic acid is a non-natural, cyclic amino acid characterized by a piperidine scaffold with a carboxylic acid at the 4-position and a bulky 4-methoxybenzyl group also at the 4-position. This α,α-disubstituted nature significantly hinders the approach of the incoming N-terminal amine of the peptide chain to the activated carboxyl group.

Property Value
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
Appearance White to off-white solid
Key Structural Feature Sterically hindered α,α-disubstituted amino acid

The successful incorporation of this amino acid requires the use of potent coupling reagents and optimized reaction conditions to overcome the steric barrier and drive the reaction to completion.

Step-by-step preparation of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid from isonipecotic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 4-(4-Methoxybenzyl)piperidine-4-carboxylic Acid

Abstract & Scope

The preparation of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid represents a critical transformation in medicinal chemistry, particularly for the synthesis of peptidomimetics, GPCR ligands (e.g., CCR5 antagonists, opioids), and conformationally constrained amino acids.

This protocol details the conversion of isonipecotic acid (piperidine-4-carboxylic acid) into the target quaternary amino acid. The synthesis tackles two primary challenges:

  • Regioselective Protection: Differentiating the amine and carboxylic acid functionalities.

  • Sterically Demanding Alkylation: Constructing a quaternary carbon center at the 4-position via enolate chemistry.

Retrosynthetic Analysis

The most robust route relies on the


-alkylation of a protected ester. Direct alkylation of the unprotected acid is not feasible due to the acidity of the carboxylic proton and the nucleophilicity of the amine.

Retrosynthesis Target Target: 4-(4-Methoxybenzyl) piperidine-4-carboxylic acid Inter1 Intermediate 2: N-Boc-4-(4-Methoxybenzyl) piperidine-4-carboxylate Target->Inter1 Hydrolysis & Deprotection Inter2 Intermediate 1: Ethyl N-Boc-isonipecotate Inter1->Inter2 C-Alkylation (LiHMDS/Ar-CH2Cl) SM Starting Material: Isonipecotic Acid Inter2->SM Esterification & N-Protection

Figure 1: Retrosynthetic logic flow from target quaternary amino acid back to isonipecotic acid.

Material Attributes & Safety

ComponentRoleCAS No.Critical Attribute
Isonipecotic Acid Starting Material498-94-2Zwitterionic; low solubility in organic solvents.
Di-tert-butyl dicarbonate Protecting Group24424-99-5Melts at 23°C; store refrigerated. evolves CO2.
LiHMDS (1M in THF) Base4039-32-1Pyrophoric. Extremely moisture sensitive.
4-Methoxybenzyl Chloride Electrophile824-94-2Lachrymator; store cold.
TFA (Trifluoroacetic acid) Deprotection76-05-1Corrosive; use in fume hood.

Detailed Experimental Protocols

Phase 1: Scaffold Preparation (Esterification & Protection)

Objective: To create a lipophilic, non-acidic species suitable for strong base chemistry.

Step 1.1: Esterification

  • Suspend isonipecotic acid (10.0 g, 77.4 mmol) in absolute ethanol (100 mL).

  • Cool to 0°C. Dropwise add thionyl chloride (11.3 mL, 155 mmol) over 30 minutes. (Caution: Exothermic, gas evolution).

  • Reflux for 4 hours. The solution should become clear.

  • Concentrate in vacuo to yield ethyl isonipecotate hydrochloride as a white solid. Use directly.

Step 1.2: N-Boc Protection

  • Dissolve the crude ester salt in DCM (150 mL) and Triethylamine (27 mL, 2.5 eq).

  • Cool to 0°C. Add Di-tert-butyl dicarbonate (

    
    ) (18.6 g, 85 mmol) dissolved in minimal DCM.
    
  • Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1M HCl (2x), sat.

    
    , and Brine. Dry over 
    
    
    
    .[1][2]
  • Yield: Expect ~18-19 g (>90%) of Ethyl N-Boc-isonipecotate as a colorless oil.

Phase 2: Construction of the Quaternary Center (Critical Step)

Objective:


-Alkylation using Lithium Hexamethyldisilazide (LiHMDS).

Rationale: LiHMDS is preferred over LDA for esters to minimize self-condensation (Claisen) side reactions due to its steric bulk.

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon atmosphere.

  • Base Addition: Charge LiHMDS (1.0 M in THF, 24 mL, 24 mmol, 1.2 eq) and cool to -78°C (Dry ice/Acetone bath).

  • Enolate Formation: Dissolve Ethyl N-Boc-isonipecotate (5.14 g, 20 mmol) in anhydrous THF (20 mL). Add dropwise to the base over 15 minutes.

    • Checkpoint: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Alkylation: Dissolve 4-Methoxybenzyl chloride (3.44 g, 22 mmol, 1.1 eq) in THF (10 mL). Add dropwise to the enolate.

    • Note: Add slowly to maintain internal temp < -70°C.[3]

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

  • Quench: Quench with saturated

    
      solution (50 mL) while still at 0°C.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry (

    
    ), and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1 to 4:1).

    • Target:Ethyl 1-(tert-butoxycarbonyl)-4-(4-methoxybenzyl)piperidine-4-carboxylate .

Phase 3: Deprotection & Isolation

Objective: Removal of Ester and Boc groups to yield the amino acid.

Step 3.1: Saponification

  • Dissolve the alkylated intermediate in THF/MeOH/Water (3:1:1, 50 mL).

  • Add LiOH·H2O (5 eq). Reflux (70°C) for 12 hours.

  • Concentrate to remove organics.[1] Acidify aqueous layer to pH 4 with 1M HCl.

  • Extract the N-Boc acid with EtOAc.[2] (If product precipitates, filter it directly).[3]

Step 3.2: Global Deprotection (Boc Removal)

  • Dissolve the N-Boc acid in DCM (20 mL).

  • Add TFA (10 mL) dropwise at 0°C.

  • Stir at RT for 2 hours. Monitor by LCMS (Loss of [M+H]-100 fragment).

  • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove TFA traces.

  • Final Salt Formation: Dissolve residue in minimal MeOH and add 4M HCl in dioxane. Precipitate with

    
    .
    
  • Final Product: 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride .

Process Workflow & Decision Tree

Workflow Start Start: Isonipecotic Acid Ester Esterification (EtOH/SOCl2) Start->Ester Boc Protection (Boc2O/TEA) Ester->Boc Alkylation Alkylation (LiHMDS/-78C) Boc->Alkylation Check TLC Check: New Spot? Alkylation->Check Check->Alkylation No (Resubmit) Hydrolysis Saponification (LiOH) Check->Hydrolysis Yes Deprotect Acidolysis (TFA or HCl) Hydrolysis->Deprotect Final Final Product HCl Salt Deprotect->Final

Figure 2: Operational workflow for the synthesis, including critical decision points.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield in Alkylation Moisture in THF or Base.Distill THF over Na/Benzophenone. Use fresh LiHMDS. Ensure Ar line is positive pressure.
Poly-alkylation Excess base or high temp.Strictly control temp at -78°C. Do not exceed 1.2 eq of base.
Incomplete Hydrolysis Steric hindrance of quaternary center.Increase temperature to reflux (80°C) or switch to KOH in Ethylene Glycol (100°C).
Sticky Solid (Final) TFA salts are hygroscopic.Convert to HCl salt using HCl/Dioxane or lyophilize from water.

Analytical Validation (Self-Validating System)

To confirm the structure, the following NMR signals are diagnostic:

  • Quaternary Carbon (C-4): In

    
     NMR, the signal for C-4 will shift significantly downfield (~45-50 ppm) compared to the starting material, and will disappear in DEPT-135 (indicating no attached protons).
    
  • Methoxy Group: Strong singlet at

    
     3.8 ppm (
    
    
    
    NMR).
  • Benzyl Protons: AB quartet or singlet at

    
     2.8-3.0 ppm (
    
    
    
    NMR), integrating to 2H.

References

  • Kozikowski, A. P., et al. "Synthesis of 4-substituted piperidine-4-carboxylic acid derivatives." Journal of Medicinal Chemistry, 1998. (General method for alpha-alkylation of piperidines).

  • BenchChem. "Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide." BenchChem Technical Library, 2025. (Data on isonipecotic acid derivatives).

  • ChemicalBook. "Synthesis of N-BOC-piperidine-4-carboxylic acid from Isonipecotic acid."[2] ChemicalBook Protocols. (Protocol for Phase 1).

  • Vertex Pharmaceuticals. "Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives." ResearchGate, 2015. (Analogous alkylation conditions).

  • Thomas Scientific. "Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate Safety Data."[4] Thomas Scientific Catalog. (Confirmation of intermediate stability).

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthetic Yield of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the synthesis of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our focus is on enhancing yield and purity through a deep understanding of the reaction mechanisms and experimental parameters.

I. Synthetic Overview & Core Challenges

The synthesis of 4-(4-methoxybenzyl)piperidine-4-carboxylic acid typically involves a multi-step process. A common route begins with the alkylation of a suitable piperidine-4-carboxylate derivative with 4-methoxybenzyl halide, followed by the hydrolysis of the ester to yield the final carboxylic acid. While seemingly straightforward, this pathway presents several challenges that can significantly impact the overall yield and purity of the product. These challenges include incomplete reactions, formation of byproducts, and difficulties in purification.

This guide will dissect these common issues, offering logical, evidence-based solutions to systematically improve your synthetic outcomes.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis A Piperidine-4-carboxylate C N-Alkylated Piperidine Ester A->C + Base, Solvent B 4-Methoxybenzyl halide B->C D N-Alkylated Piperidine Ester E 4-(4-Methoxybenzyl)piperidine- 4-carboxylic acid D->E + Acid or Base

Caption: General two-step synthetic route to 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid.

II. Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses specific problems encountered during the synthesis, providing detailed explanations of the underlying causes and actionable solutions.

Issue 1: Low Yield in the N-Alkylation Step

Question: My N-alkylation of ethyl piperidine-4-carboxylate with 4-methoxybenzyl chloride results in a low yield of the desired product, with a significant amount of starting material remaining. What are the potential causes and how can I improve the conversion?

Answer: Slow or incomplete N-alkylation of piperidines can be attributed to several factors. Here's a breakdown of potential causes and how to address them:

  • Insufficient Basicity: The N-alkylation reaction generates a hydrohalic acid (e.g., HCl) as a byproduct. This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1][2]

    • Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or a tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[2] The base should be used in at least a stoichiometric amount relative to the alkylating agent.

  • Steric Hindrance: While less of an issue with piperidine itself, bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.

    • Solution: Increasing the reaction temperature can often overcome moderate steric hindrance. Alternatively, using a more reactive alkylating agent, such as 4-methoxybenzyl bromide or iodide, can enhance the reaction rate.[1][2]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in the kinetics of SN2 reactions.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can solvate the cation while leaving the nucleophile relatively free.[1]

Troubleshooting Decision Tree for N-Alkylation

N_Alkylation_Troubleshooting Start Low N-Alkylation Yield Q1 Is a base present? Start->Q1 A1_No Add non-nucleophilic base (e.g., K2CO3, Et3N) Q1->A1_No No A1_Yes Base is present Q1->A1_Yes Yes End Re-evaluate reaction conditions (temperature, time) A1_No->End Q2 What is the alkylating agent? A1_Yes->Q2 A2_Cl Consider using a more reactive halide (Br or I) Q2->A2_Cl Chloride A2_Br_I Halide is sufficiently reactive Q2->A2_Br_I Bromide/Iodide Q3 What is the solvent? A2_Cl->Q3 A2_Br_I->Q3 A3_NonPolar Switch to a polar aprotic solvent (e.g., DMF, MeCN) Q3->A3_NonPolar Non-polar A3_Polar Solvent is appropriate Q3->A3_Polar Polar Aprotic A3_NonPolar->End A3_Polar->End

Sources

Validation & Comparative

Mass Spectrometry Profiling of Methoxybenzyl Piperidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of methoxybenzyl piperidine derivatives. It is designed for researchers and analytical chemists requiring precise structural elucidation and differentiation of these compounds from isobaric or homologous alternatives.

Executive Summary

Methoxybenzyl piperidine derivatives represent a chemical class frequently encountered in pharmaceutical synthesis and, increasingly, in forensic analysis of novel psychoactive substances (NPS). Their structural core consists of a piperidine ring linked to a methoxy-substituted benzene ring via a methylene bridge.

Accurate identification relies on understanding the competition between benzylic cleavage and piperidine ring fission . This guide details these mechanisms, differentiates regioisomers (ortho, meta, para), and compares the fragmentation profile against common alternatives like unsubstituted benzyl piperidines.

Mechanistic Fragmentation Analysis

The electron ionization (EI) mass spectrum of N-(methoxybenzyl)piperidines is governed by charge localization on the nitrogen atom and the aromatic ring. The fragmentation is driven by the stability of the resulting carbocations.

Primary Fragmentation Pathway: Benzylic Cleavage

The dominant pathway is the cleavage of the C-N bond connecting the benzyl moiety to the piperidine ring. This process is energetically favorable due to the formation of a resonance-stabilized tropylium or benzyl cation.

  • Mechanism: The molecular ion (

    
    , m/z 205) undergoes heterolytic cleavage.
    
  • Result: Formation of the methoxybenzyl cation (m/z 121) .

  • Observation: This is typically the Base Peak (100% relative abundance) in the spectrum due to the electron-donating effect of the methoxy group, which stabilizes the positive charge on the aromatic ring more effectively than in unsubstituted analogs.

Secondary Pathway: Piperidine Ring Fragmentation

While less dominant, the piperidine ring undergoes characteristic fragmentation useful for confirming the non-aromatic portion of the molecule.

  • Iminium Ion Formation: Charge retention on the piperidine nitrogen leads to the piperidinium ion (m/z 84) .

  • Ring Fission (Retro-Diel-Alder-like): Further degradation of the piperidine ring yields ions at m/z 56 (

    
    ) and m/z 42  (
    
    
    
    ). These are diagnostic for the presence of an unsubstituted piperidine ring.
Regioisomeric Differentiation (Ortho vs. Meta vs. Para)

Differentiation of positional isomers (2-, 3-, and 4-methoxy) by MS alone is challenging due to identical fragmentation pathways. However, subtle intensity variations and retention times provide clues:

  • Ortho-Effect (2-methoxy): The proximity of the methoxy group to the benzylic nitrogen can facilitate a hydrogen transfer or elimination of formaldehyde (

    
    ), occasionally altering the ratio of m/z 121 to m/z 91.
    
  • Chromatographic Separation: The ortho isomer typically elutes earlier than the para isomer on non-polar capillary columns (e.g., 5% phenyl methyl siloxane) due to steric shielding and reduced intermolecular interactions.

Comparative Data Analysis

The following table contrasts the critical mass spectral features of N-(4-methoxybenzyl)piperidine with its structural analogs.

Table 1: Comparative Mass Spectral Fingerprint

CompoundMolecular Ion (

)
Base Peak (100%)Diagnostic Fragment A (Benzylic)Diagnostic Fragment B (Heterocycle)Key Difference
N-(4-Methoxybenzyl)piperidine m/z 205 m/z 121 m/z 121 (

)
m/z 84 (

)
Strong m/z 121 due to OMe stabilization.
N-Benzylpiperidinem/z 175m/z 91m/z 91 (

)
m/z 84 (

)
Base peak shifts to 91; lacks OMe.
N-(4-Fluorobenzyl)piperidinem/z 193m/z 109m/z 109 (

)
m/z 84 (

)
Diagnostic m/z 109 shift (+18 Da from benzyl).
1-(4-Methoxybenzyl)piperazinem/z 206m/z 121m/z 121 (

)
m/z 56 (

)
Odd molecular ion (2N rule); m/z 56 is more prominent.

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the fragmentation cascade for N-(4-methoxybenzyl)piperidine.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 205 Benzyl_Cat Methoxybenzyl Cation (Base Peak) m/z 121 M_Ion->Benzyl_Cat Benzylic Cleavage (Major Path) Piperidine_Ion Piperidinium Ion m/z 84 M_Ion->Piperidine_Ion Charge Retention on N (Minor Path) Tropylium Subst. Tropylium Ion m/z 121 Benzyl_Cat->Tropylium Isomerization Piperidine_Rad Piperidine Radical (Neutral Loss) Ring_Frag_1 Immonium Fragment m/z 56 Piperidine_Ion->Ring_Frag_1 Ring Fission (Retro-Diel-Alder) Methoxybenzyl_Rad Methoxybenzyl Radical (Neutral Loss) Ring_Frag_2 Fragment m/z 42 Ring_Frag_1->Ring_Frag_2 -CH2

Caption: Figure 1. Competitive fragmentation pathways of N-(4-methoxybenzyl)piperidine under Electron Ionization (70 eV).

Experimental Protocols

To ensure reproducible data and accurate differentiation, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).

  • Derivatization: Generally not required for tertiary amines. However, if metabolites (secondary amines) are suspected, derivatize with TFAA (Trifluoroacetic anhydride) at 60°C for 30 mins to improve peak shape and volatility.

GC-MS Method Parameters

This method is optimized for the separation of methoxybenzyl isomers.

  • Instrument: GC-MS (Single Quadrupole) with EI source.

  • Column: Rxi-5Sil MS or HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1.0 min).

    • Ramp 1: 20°C/min to 280°C.

    • Ramp 2: 10°C/min to 300°C (hold 5.0 min).

  • MS Source: 230°C; Quadrupole: 150°C.[1]

  • Ionization Energy: 70 eV.[1][2]

  • Scan Range: m/z 40–450.

Data Interpretation Workflow
  • Check Molecular Ion: Confirm m/z 205. If m/z 206 is observed, suspect a piperazine derivative (odd nitrogen rule).

  • Identify Base Peak:

    • m/z 121: Confirms methoxybenzyl group.

    • m/z 91: Suggests unsubstituted benzyl group (check for co-eluting impurities).

  • Verify Piperidine Ring: Look for m/z 84, 56, and 42. Absence of these suggests a modified amine ring (e.g., pyrrolidine would show m/z 70).

  • Isomer Assignment: Compare retention time with certified reference standards. Ortho isomers generally elute before para isomers.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • West Virginia University, Forensic & Investigative Science. (2014). Fragmentation patterns of synthetic cannabinoids and related benzyl derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating 4-Substituted Piperidine Carboxylic Acids with IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine moiety is a cornerstone of pharmacophore design. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold. When functionalized with a carboxylic acid at the 4-position, these structures become critical building blocks for a diverse range of therapeutic agents. However, synthesis is only half the battle; rapid and unambiguous structural validation is paramount to advancing a drug development pipeline.

Infrared (IR) spectroscopy stands out as a first-line analytical technique for this purpose. It is fast, non-destructive, and provides a unique molecular fingerprint that can instantly confirm the presence of key functional groups and, by extension, the integrity of the target molecule. This guide provides an in-depth, experience-driven approach to leveraging Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy for the structural validation of 4-substituted piperidine carboxylic acids.

The Vibrational Story: Understanding the Spectrum

A 4-substituted piperidine carboxylic acid is, at its core, an amino acid. In the solid state, these molecules typically exist as zwitterions, where the acidic proton from the carboxyl group protonates the basic piperidine nitrogen. This zwitterionic nature profoundly influences the IR spectrum and is a key diagnostic feature. Instead of observing a classic carboxylic acid O-H stretch, we see features more characteristic of a carboxylate anion (COO⁻) and a protonated amine (NH₂⁺).

Let's dissect the expected vibrational modes:

  • N-H Stretching (Ammonium Ion): The protonated piperidine nitrogen (a secondary ammonium) gives rise to a very broad, strong absorption band, typically in the 2500-3000 cm⁻¹ region. This band is often complex, with multiple sub-peaks, and is a hallmark of the zwitterionic form.

  • C-H Stretching: Aliphatic C-H stretching from the piperidine ring will appear as sharp peaks just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range. These are often superimposed on the broad ammonium N-H stretch.[1]

  • Carboxylate (COO⁻) Stretching: This is the most telling feature. Instead of a sharp carbonyl (C=O) peak around 1710 cm⁻¹ typical of a carboxylic acid dimer[2][3], the zwitterion displays a strong, sharp asymmetric stretching band for the carboxylate group (COO⁻) between 1550-1610 cm⁻¹ . A weaker, symmetric stretch appears in the 1300-1420 cm⁻¹ range. The presence of the strong ~1600 cm⁻¹ band and the absence of a ~1710 cm⁻¹ band is powerful evidence for the correct zwitterionic structure.

  • N-H Bending: The bending vibration of the N-H bond in the ammonium group often appears in the 1500-1550 cm⁻¹ region, sometimes overlapping with the carboxylate stretch.

The diagram below illustrates the key functional groups within the zwitterionic structure that are interrogated by IR spectroscopy.

Caption: Key vibrational modes in a zwitterionic 4-piperidinecarboxylic acid.

Comparative Analysis: A Self-Validating System

The true power of IR spectroscopy lies in its comparative ability. By knowing what to look for, the spectrum becomes a self-validating checklist. The table below summarizes the crucial absorption bands for confirming the structure versus potential impurities or alternative structures.

Functional Group / StructureExpected Wavenumber (cm⁻¹)IntensityCausality and Interpretation
N⁺-H Stretch (Ammonium) 2500 - 3000Strong, BroadConfirms: Protonation of the piperidine nitrogen. This is a key indicator of the zwitterionic form. Its breadth is due to extensive hydrogen bonding.
C-H Stretch (Aliphatic) 2850 - 2980Medium-SharpConfirms: The presence of the saturated piperidine ring. These peaks are often visible as sharper features on the shoulder of the broad N⁺-H band.[1]
C=O Stretch (Carboxylic Acid) 1700 - 1725(Should be Absent)Absence Confirms: The deprotonated state of the carboxyl group. If a strong peak is present here, it suggests the compound is not zwitterionic or contains a neutral carboxylic acid impurity.[4]
COO⁻ Stretch (Carboxylate) 1550 - 1610Strong, SharpConfirms: The presence of the carboxylate anion. This, combined with the absence of the C=O stretch, is the most definitive evidence for the target zwitterionic structure.[5][6][7]
N-H Bend (Amine/Ammonium) 1500 - 1550MediumConfirms: The presence of the N-H bond. Can sometimes be convoluted with the stronger COO⁻ stretch.[3]
O-H Stretch (Water) 3200 - 3500BroadIndicates: Presence of moisture in the sample. A very broad, distinct peak in this region suggests the sample is wet and may need drying.

The Logic of Validation: A valid spectrum for a 4-substituted piperidine carboxylic acid will simultaneously exhibit a very broad N⁺-H stretch, sharp aliphatic C-H stretches, and a strong carboxylate (COO⁻) stretch, while crucially lacking a significant absorption in the 1700-1725 cm⁻¹ carbonyl region. This specific combination provides a high degree of confidence in the structural assignment.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

This protocol details the use of an ATR-FTIR spectrometer, a common and highly effective method that requires minimal sample preparation.[8][9]

Instrumentation:

  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR crystal.

Procedure:

  • Crystal Cleaning:

    • Rationale: Ensures that no residue from previous measurements contaminates the current sample spectrum.

    • Action: Gently wipe the ATR crystal surface with a lint-free tissue dampened with isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Acquire Background Spectrum:

    • Rationale: This is a critical step to account for the absorbance of atmospheric components (primarily water vapor and CO₂) and the instrument itself.[10][11] The software will subtract this background from the sample spectrum, yielding a clean spectrum of only the compound.

    • Action: With the clean, empty ATR crystal in place, initiate a "Background Scan" using the instrument's software. This typically involves 32-64 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Rationale: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The IR beam only penetrates a few microns into the sample.[8]

    • Action: Place a small amount of the solid powder (a few milligrams is sufficient) onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Apply Pressure:

    • Rationale: Applying pressure with the ATR anvil ensures intimate contact between the solid sample and the crystal surface, eliminating air gaps and maximizing the signal.

    • Action: Lower the instrument's pressure clamp onto the sample until firm, consistent contact is made. Most modern instruments have a pressure indicator to ensure reproducibility.

  • Acquire Sample Spectrum:

    • Rationale: This is the data collection step for the compound of interest.

    • Action: Initiate the "Sample Scan" using the same scan parameters as the background.

  • Clean-Up:

    • Rationale: Proper cleaning prevents cross-contamination and maintains the integrity of the ATR crystal.

    • Action: Release the pressure, remove the bulk of the sample powder, and clean the crystal surface as described in Step 1.

The workflow for this validation process is summarized in the diagram below.

start Start clean 1. Clean ATR Crystal start->clean background 2. Acquire Background Spectrum (Accounts for Air/H₂O/CO₂) clean->background apply_sample 3. Apply Solid Sample to Crystal background->apply_sample apply_pressure 4. Apply Pressure for Good Contact apply_sample->apply_pressure sample_scan 5. Acquire Sample Spectrum apply_pressure->sample_scan process 6. Automatic Background Subtraction sample_scan->process analyze 7. Analyze Spectrum for Key Bands (N+-H, COO-, C-H) process->analyze validate Validate Structure analyze->validate end End validate->end

Caption: Experimental workflow for ATR-FTIR structural validation.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural validation of 4-substituted piperidine carboxylic acids. By understanding the expected vibrational signatures of the zwitterionic form—specifically the broad ammonium N⁺-H stretch and the strong carboxylate COO⁻ asymmetric stretch, coupled with the absence of a standard carboxylic acid C=O signal—a researcher can rapidly and confidently confirm the identity of their synthesized compound. This guide provides the theoretical foundation and a practical, field-tested protocol to ensure that this foundational analytical step is performed with the highest degree of scientific rigor and trustworthiness.

References

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link][12][13][14][15][16]

  • Fischer, G., Cao, X., Cox, N., & Francis, M. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49. Retrieved from [Link][5]

  • UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link][1]

  • Hellwig, A., et al. (2010). Far infrared spectra of solid state aliphatic amino acids in different protonation states. The Journal of Chemical Physics, 132(11), 115101. Retrieved from [Link][6]

  • University of Maryland. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link][10]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link][17]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link][8]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link][3]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][4]

  • University of Missouri–St. Louis. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link][11]

  • Wade, L. G. (n.d.). Infrared Spectroscopy. Pearson. Retrieved from [Link][2]

  • Grdadolnik, J. (2008). Vibrational Spectra of α-Amino Acids in the Zwitterionic State in Aqueous Solution and the Solid State: DFT Calculations and the Influence of Hydrogen Bonding. The Journal of Physical Chemistry A, 112(43), 10899–10910. Retrieved from [Link][7]

Sources

A Comparative Guide to the Structural Confirmation of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and medicinal chemistry, the unambiguous structural confirmation of a novel chemical entity is a non-negotiable cornerstone of the development pipeline. The precise three-dimensional arrangement of atoms in a molecule dictates its function, reactivity, and interaction with biological targets. For a molecule like 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid, a scaffold with potential applications in neuroscience and other therapeutic areas, this structural certainty is paramount.

This guide provides an in-depth comparison of the gold-standard method for structural elucidation, single-crystal X-ray crystallography, with orthogonal, yet complementary, spectroscopic techniques. We will explore the causality behind experimental choices, present self-validating protocols, and offer a clear rationale for deploying each method. While a public crystal structure for 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid is not available as of this writing, this guide will serve as a comprehensive roadmap for its determination and comparison, using data from analogous structures where appropriate.

The Decisive Power of X-ray Crystallography

X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional model of a molecule as it exists in a solid, crystalline state. It is the definitive method for determining absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions. The resulting electron density map is a foundational piece of data that validates molecular structure beyond the inferences of spectroscopic methods.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring precision and patience. The causality is clear: a high-quality crystal is the prerequisite for high-quality diffraction data, which in turn is essential for an accurate structural solution.

Xray_Workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_solve Phase 3: Structure Solution & Refinement synthesis Synthesized Compound (Powder) dissolution Dissolution in Appropriate Solvent(s) synthesis->dissolution Solubility Screening crystallization Slow Evaporation / Vapor Diffusion / Cooling dissolution->crystallization Induce Supersaturation crystal_harvest Harvesting a Single, High-Quality Crystal crystallization->crystal_harvest Microscopic Selection mounting Crystal Mounting (Cryo-loop) crystal_harvest->mounting diffractometer Mount on Diffractometer (X-ray Source) mounting->diffractometer data_collection Data Collection (Rotation Method) diffractometer->data_collection Exposure to X-rays integration Data Integration (Indexing & Scaling) data_collection->integration solve Structure Solution (e.g., Direct Methods) integration->solve Phase Problem refine Structural Refinement solve->refine Least-Squares Minimization validate Validation & CIF Generation refine->validate CheckCIF

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol 1: Obtaining the Crystal Structure of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid

This protocol is a self-validating system; failure at any step, such as the inability to produce diffraction-quality crystals, immediately halts the process and requires a return to a previous stage, ensuring that effort is not wasted on suboptimal samples.

  • Crystal Growth (The Critical Step):

    • Objective: To grow single crystals of sufficient size (>0.1 mm in all dimensions) and quality (low mosaicity).

    • Procedure:

      • Screen for solubility of the compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and binary mixtures).

      • Prepare a near-saturated solution of the compound in a promising solvent system.

      • Employ slow evaporation: leave the solution in a loosely capped vial in a vibration-free environment.

      • Alternatively, use vapor diffusion: place a small vial of the compound solution inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.

      • Monitor for crystal formation over several days to weeks.

  • Data Collection:

    • Objective: To collect a complete set of diffraction data.

    • Procedure:

      • Under a microscope, select a well-formed, clear crystal and mount it on a cryo-loop.

      • Flash-cool the crystal in a stream of liquid nitrogen (100 K) to prevent radiation damage and improve data quality.

      • Mount the loop on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker D8 Venture).

      • Perform an initial scan to determine the unit cell parameters and crystal system.

      • Execute a full data collection strategy, rotating the crystal in the X-ray beam to measure the intensities of thousands of unique reflections.

  • Structure Solution and Refinement:

    • Objective: To solve the phase problem and build an accurate 3D model of the molecule.

    • Procedure:

      • Integrate the raw diffraction images to produce a reflection file using software like SAINT.

      • Correct for absorption effects using a program like SADABS.

      • Solve the structure using intrinsic phasing methods (e.g., SHELXT) to obtain an initial electron density map.

      • Refine the model against the experimental data using full-matrix least-squares refinement (e.g., SHELXL), locating all non-hydrogen atoms.

      • Assign hydrogen atoms to calculated positions and refine them using a riding model.

      • Refine anisotropically until the model converges, as indicated by a stable R-factor (typically <5%).

      • Validate the final structure using tools like CheckCIF to generate a standard Crystallographic Information File (CIF).

Orthogonal Confirmation: Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the ultimate structural answer, other techniques offer complementary and more readily accessible data, particularly regarding the compound's identity, purity, and behavior in solution. These methods are indispensable for routine characterization and for confirming that the bulk material corresponds to the single crystal analyzed.

Comparative Analysis of Techniques

The choice of analytical method is driven by the specific question being asked. For absolute structure, crystallography is king. For connectivity and solution-state conformation, NMR is unparalleled. For molecular weight and formula, mass spectrometry is the tool of choice. For functional group identification, FT-IR is rapid and effective.

Technique Information Provided Advantages Limitations Best For
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingUnambiguous, definitive structural dataRequires high-quality single crystals; solid-state structure may differ from solutionFinal, absolute proof of structure
NMR Spectroscopy Atom connectivity (¹H, ¹³C, COSY, HSQC), solution-state conformation (NOESY)Rich structural detail in solution, non-destructive, high throughputDoes not provide bond lengths/angles directly, can be complex to interpretDetermining the molecular skeleton and connectivity
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS)High sensitivity, requires minimal sample, provides exact molecular formulaProvides no direct information on atom connectivity or stereochemistryConfirming molecular weight and formula
FT-IR Spectroscopy Presence of specific functional groups (C=O, N-H, O-H, C-O)Fast, simple, inexpensive, requires minimal sample preparationProvides limited information on the overall molecular skeletonQuick verification of key functional groups
Protocol 2: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local chemical environment of magnetically active nuclei (like ¹H and ¹³C), revealing how atoms are connected.

NMR_Workflow cluster_nmr NMR Analysis Workflow sample_prep Dissolve ~5-10 mg in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) nmr_tube Transfer to NMR Tube sample_prep->nmr_tube spectrometer Insert into NMR Spectrometer nmr_tube->spectrometer acquisition Acquire Spectra (¹H, ¹³C, 2D) spectrometer->acquisition processing Process Data (Fourier Transform, Phasing) acquisition->processing analysis Spectral Analysis (Chemical Shifts, Coupling) processing->analysis

Caption: Workflow for NMR Spectroscopic Analysis.

  • ¹H NMR: Would confirm the number of unique protons and their neighboring environments. For our target molecule, we would expect to see distinct signals for the aromatic protons on the methoxybenzyl group (two doublets), the piperidine ring protons, the benzylic CH₂ protons, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Would show the number of unique carbon environments, confirming the presence of the piperidine and benzyl rings, the methoxy group, the carboxylic acid carbonyl, and the quaternary carbon of the piperidine ring.

  • 2D NMR (e.g., COSY, HSQC): These experiments would be crucial to definitively assign which proton is connected to which carbon and to trace the connectivity path through the entire molecule, confirming the 4,4-disubstitution pattern on the piperidine ring.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the molecular weight. High-resolution instruments can do so with enough accuracy to determine the elemental formula.

MS_Workflow cluster_ms Mass Spectrometry Workflow sample_prep Dissolve Sample in Volatile Solvent (e.g., Methanol) ionization Introduce to Ion Source (e.g., ESI) sample_prep->ionization analysis Mass Analysis (e.g., TOF, Orbitrap) ionization->analysis detection Ion Detection analysis->detection spectrum Generate Mass Spectrum (m/z vs. Intensity) detection->spectrum

Caption: Workflow for High-Resolution Mass Spectrometry.

  • Expected Result: For 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid (C₁₄H₁₉NO₃), the expected exact mass is 249.1365 g/mol . HRMS analysis (e.g., ESI-TOF) should yield a measured mass for the protonated molecule [M+H]⁺ at m/z 250.1438. An observed mass within a narrow tolerance (e.g., <5 ppm) of this calculated value provides strong evidence for the correct elemental formula.

Synthesis of Data: A Holistic Approach

The most trustworthy structural confirmation comes not from a single technique, but from the concordant data of multiple, orthogonal methods. The workflow is logical and self-validating:

  • Initial Confirmation (MS & IR): Following synthesis, quickly confirm the molecular weight (MS) and presence of key functional groups (IR). This is a rapid purity and identity check.

  • Connectivity Mapping (NMR): Use a suite of NMR experiments to build the molecular skeleton piece by piece, ensuring all atoms are in their correct relative positions.

By employing this multi-faceted approach, researchers can have the highest degree of confidence in their molecular structure, a critical requirement before committing significant resources to further drug development efforts.

References

  • Sheldrick, G.M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

  • Spek, A.L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link]

  • Gross, J.H. (2017). Mass Spectrometry - A Textbook, 3rd Edition. Springer. [Link]

Safety Operating Guide

4-(4-Methoxybenzyl)piperidine-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid

Part 1: Executive Safety Directive

Immediate Action Required: Treat 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid as a Non-Regulated Chemical Waste (Non-RCRA Listed) that requires High-Temperature Incineration .[1] Under no circumstances should this compound be discharged into municipal wastewater systems.[1]

Although this specific intermediate may not appear on federal P-lists or U-lists (US EPA), its structural pharmacophore—a piperidine core functionalized with a benzyl group—suggests potential biological activity (e.g., GPCR modulation). Therefore, the "Precautionary Principle" applies: handle as a bioactive hazardous substance until toxicological clearance is proven.[1]

Part 2: Chemical Profile & Hazard Analysis

To dispose of a chemical safely, you must understand its reactivity.[1] This molecule is an achiral, tetrasubstituted amino acid .[1]

Parameter Technical Specification Operational Implication
Chemical Structure Piperidine ring with geminal carboxylic acid and 4-methoxybenzyl group at C4.[2]Zwitterionic Nature: Likely exists as a high-melting-point solid (internal salt). Low volatility, but dust generation is a primary inhalation risk.[1]
Acidity/Basicity Amphoteric (Contains both

amine and -COOH).[1]
Incompatibility: Reacts violently with strong oxidizers.[1] Incompatible with acid chlorides or anhydrides in waste streams (exothermic polymerization risk).[1]
Predicted Hazards Skin/Eye Irritant (H315, H319); STOT SE 3 (H335).[1]PPE: Nitrile gloves (0.11 mm min), safety glasses, and N95/P100 respirator if handling open powder outside a fume hood.
Ecological Risk High potential for aquatic toxicity (Piperidine moiety).[1][3]Zero Discharge: Absolute ban on sink disposal.[1]

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance (Surplus/Expired)

Best Practice: Keep as a solid to minimize waste volume and disposal costs.[1]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or reactive metals.[1]

  • Primary Containment: Transfer the substance into a screw-top high-density polyethylene (HDPE) or glass jar.

    • Why? Avoids bag puncture and contains potential dust.[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid.[1]

    • Hazard Checkbox: "Toxic" and "Irritant."[1]

    • Constituents: 100%.[1]

  • Waste Stream: Designate for "Solid Organic Waste for Incineration."

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Common Scenario: The compound is dissolved in solvents (DCM, Methanol, DMF) during synthesis.

  • Quenching (If Reactive Reagents Present):

    • If the stream contains residual thionyl chloride or coupling agents (EDC/HATU), quench carefully with saturated sodium bicarbonate before bottling.[1]

    • Critical: Ensure pH is neutral (pH 6-8) to prevent pressure buildup in waste drums.[1]

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Non-Halogenated Stream: If dissolved in Methanol, Ethyl Acetate, or DMF.[1]

  • Container: Use approved 20L carboys (HDPE) or safety cans. Leave 10% headspace for thermal expansion.[1]

Part 4: Regulatory Compliance (US/Global Standards)

While this specific CAS is likely not RCRA-listed, it falls under the "Generator Knowledge" clause.[1] You are responsible for characterizing the waste.[1][4]

  • RCRA Status (USA): Likely Not Listed (Not P or U code).[1]

  • Characteristic Waste: Check if your solvent mixture triggers D001 (Ignitable) or D002 (Corrosive).[1][5]

  • Destruction Method: The only acceptable final fate is Fuel Blending or High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1]

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of this compound in a research environment.

DisposalWorkflow Start Start: Waste Identification 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystal) StateCheck->SolidPath Pure Substance LiquidPath Liquid (Solution/Mother Liquor) StateCheck->LiquidPath Dissolved SolidStream Solid Hazardous Waste (Containerize in HDPE) SolidPath->SolidStream ContamCheck Reactive Contaminants? (e.g., unquenched acid chlorides) LiquidPath->ContamCheck QuenchStep Quench Procedure: Slow addition of Sat. NaHCO3 Check pH 6-8 ContamCheck->QuenchStep Yes SolventCheck Solvent Type? ContamCheck->SolventCheck No (Stable) QuenchStep->SolventCheck HaloStream Halogenated Waste Stream (DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Waste Stream (MeOH, EtOAc, DMF) SolventCheck->NonHaloStream No Halogens FinalDest Final Fate: High-Temp Incineration (TSDF) HaloStream->FinalDest NonHaloStream->FinalDest SolidStream->FinalDest

Caption: Operational decision tree for segregating piperidine-derivative waste streams based on physical state and solvent composition.

Part 6: Emergency Spill Procedures

Spill Response (Laboratory Scale < 100g):

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area for 15 minutes to allow settling.[1]

  • PPE Up: Don double nitrile gloves, lab coat, and safety goggles.[1]

  • Containment:

    • Solids: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.[1]

    • Liquids: Absorb with vermiculite or polypropylene pads.[1]

  • Decontamination: Wipe the surface with a 10% soap/water solution, followed by an Ethanol wipe.[1]

  • Disposal: Place all cleanup materials (gloves, paper towels, absorbent) into a sealed plastic bag and dispose of as solid hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Piperidine-4-carboxylic acid derivatives. National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Unknown Hazard" Protocol

As researchers, we often handle intermediates like 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid where specific toxicological data is sparse. Unlike well-characterized APIs, this compound is a research building block. Therefore, we must apply the Precautionary Principle .

The Core Directive: Treat this substance as a Potent Compound (OEB 3 equivalent) until definitive toxicology proves otherwise. Do not rely solely on the lack of a "Danger" signal word in a generic SDS. The primary risks are inhalation of fine particulates during weighing and dermal absorption if solubilized in organic carriers.

Hazard Identification & Mechanistic Risk Analysis[1]

To select the right PPE, we must understand the causality of the hazard.

  • Structural Analysis: This molecule contains a secondary amine (piperidine ring) and a carboxylic acid. It likely exists as a zwitterionic solid.

    • Risk:[1][2] Zwitterions often form fine, electrostatic dusts.

    • Physiological Effect: Piperidine derivatives can be potent sensitizers or irritants to mucous membranes (H335). The methoxybenzyl group adds lipophilicity, potentially increasing dermal absorption rates.

  • The "Solvent Vector" Effect: While the solid powder sits on a glove, the solution is dangerous. If you dissolve this acid in Dichloromethane (DCM) or Dimethylformamide (DMF), the solvent acts as a carrier, dragging the chemical through standard nitrile gloves.

PPE Matrix: The Defense System

Do not view PPE as individual items, but as a barrier system.

ComponentSpecificationScientific Rationale (The "Why")
Hand Protection (Primary) Nitrile (Double Gloving) Outer: min 5 mil (0.12mm)Inner: Standard 3 milPermeation Defense: Standard nitrile provides >480 min protection against the solid. However, double gloving creates a "breach indicator" system. If the outer glove tears, the inner glove protects while you doff.
Hand Protection (Solvent Specific) Laminate / Silver Shield (If using DCM/Chloroform)Carrier Mitigation: If dissolving the compound in halogenated solvents, nitrile degrades in <5 mins. Use laminate liners under nitrile.
Respiratory Engineering Control First (Fume Hood)Hierarchy of Controls: The safest respirator is the one you don't have to wear because the hazard is contained.
Respiratory (Backup) N95 or P100 (Fit-tested)Particulate Capture: Only required if weighing outside a certified hood (Not Recommended) or during spill cleanup.
Eye Protection Chemical Goggles (Indirect Venting)Dust Migration: Safety glasses allow fine electrostatic powders to migrate around the lens via air currents. Goggles seal the orbital area.
Body Defense Lab Coat (Tyvek/Poly) + Wrist CuffsFomite Control: Cotton coats trap dust in fibers, which releases later. Tyvek sheds dust. Wrist cuffs prevent skin exposure at the glove gap.

Operational Protocol: Self-Validating Steps

This protocol includes "Self-Validation" checkpoints—moments where you must actively verify safety before proceeding.

Phase 1: Preparation & Donning
  • The Inflation Test (Self-Validation): Before putting on nitrile gloves, trap air in the palm and squeeze.

    • Pass: Glove remains inflated.

    • Fail: Air hisses out (micro-pinholes). Discard. Reason: 1-3% of "new" gloves have manufacturing pinholes.

  • Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood.

    • Reason: This compound is likely electrostatic. Static charge causes powder to "jump" out of spatulas, defeating the hood's airflow.

Phase 2: Weighing & Handling
  • The "Deep Reach" Technique: Work at least 6 inches (15 cm) inside the hood sash.

  • Transfer: Use a disposable anti-static weighing boat. Avoid using weigh paper, which is prone to flipping due to air drafts.

  • Solubilization: If adding solvent (e.g., DMSO, Methanol), assume the solution is transdermal .

    • Critical Check: If a drop hits your glove, change the glove immediately .[3] Do not wait for it to dry. The chemical has likely begun permeating.

Phase 3: Doffing (Removal)
  • The "Beak" Method: Pinch the outside of one glove near the wrist. Peel it off, turning it inside out. Ball it in the gloved hand.

  • Skin Check: Wash hands with soap and cool water.

    • Why Cool Water? Hot water opens pores, potentially increasing absorption of any trace residue.

Visualization: Decision Logic & Workflow

Diagram 1: PPE Selection Logic (Hierarchy of Controls)

PPE_Logic Start Start: Handling 4-(4-Methoxybenzyl) piperidine-4-carboxylic acid Form Physical State? Start->Form Solid Solid / Powder Form->Solid Solution In Solution Form->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Identify Solvent Solution->Solvent YesHood Use Fume Hood (Sash < 18 inches) Hood->YesHood Yes NoHood STOP WORK Require N95/P100 + Goggles Hood->NoHood No Standard Water / Methanol / DMSO Solvent->Standard Aggressive DCM / Chloroform / THF Solvent->Aggressive GloveStd Double Nitrile Gloves (Change every 30 mins) Standard->GloveStd GloveAgg Laminate Liner + Nitrile Outer Aggressive->GloveAgg

Caption: Logic flow for selecting respiratory and hand protection based on physical state and solvent carrier.

Diagram 2: Safe Weighing Workflow

Weighing_Workflow Setup 1. Setup: Check Airflow & Static Eliminator Inspect 2. Validation: Glove Inflation Test Setup->Inspect Weigh 3. Weighing: Use Anti-Static Boat 6 inches inside sash Inspect->Weigh Clean 4. Decon: Wipe Balance with Wet Chem-Wipe Weigh->Clean Waste 5. Disposal: Solid Waste Bin Clean->Waste

Caption: Step-by-step operational workflow emphasizing the pre-work validation step.

Disposal & Emergency Logistics

Waste Segregation Plan

Do not mix waste streams. Chemical incompatibility in waste drums is a leading cause of lab fires.

  • Solid Waste (Dry): Place contaminated weighing boats, paper towels, and solid chemical residue into a sealed clear bag before placing it in the "Solid Hazardous Waste" drum. Label as "Toxic Solid."

  • Liquid Waste (Solutions):

    • If dissolved in Non-Halogenated solvents (Methanol, DMSO): "Organic Waste - Non-Halogenated."

    • If dissolved in Halogenated solvents (DCM): "Organic Waste - Halogenated."

  • Sharps: If needles were used, they go immediately into a rigid sharps container. Never recap.

Emergency Response (Spill)
  • Alert: Notify nearby personnel.

  • Assess: If the spill is >500mg or outside the hood, evacuate the immediate area.

  • Action (Minor Spill):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (solvent-soaked or water) to dampen the powder.

    • Scoop up the damp material and dispose of as hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[4][5] United States Department of Labor. [Link][4][5]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves.[3][6] (Data on permeation rates for common solvents). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methoxybenzyl)piperidine-4-carboxylic acid
Reactant of Route 2
4-(4-Methoxybenzyl)piperidine-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.